1-N,4-N-bis(4-fluorophenyl)cyclohexane-1,4-dicarboxamide
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Overview
Description
1-N,4-N-bis(4-fluorophenyl)cyclohexane-1,4-dicarboxamide is a synthetic organic compound characterized by the presence of two 4-fluorophenyl groups attached to a cyclohexane ring via amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N,4-N-bis(4-fluorophenyl)cyclohexane-1,4-dicarboxamide typically involves the reaction of cyclohexane-1,4-dicarboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, often at room temperature, to form the desired amide bonds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions: 1-N,4-N-bis(4-fluorophenyl)cyclohexane-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups, such as alkyl or alkoxy groups.
Scientific Research Applications
1-N,4-N-bis(4-fluorophenyl)cyclohexane-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1-N,4-N-bis(4-fluorophenyl)cyclohexane-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Bis(4-fluorophenyl)methanone: Another compound with fluorophenyl groups, used in the synthesis of high-performance polymers.
4,4’-Difluorobenzophenone: Utilized in the production of polyetheretherketone (PEEK) polymers.
N,N’-bis(4-fluorophenyl)urea: Explored for its potential as a pharmaceutical intermediate.
Uniqueness: 1-N,4-N-bis(4-fluorophenyl)cyclohexane-1,4-dicarboxamide stands out due to its unique cyclohexane core, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
817566-50-0 |
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Molecular Formula |
C20H20F2N2O2 |
Molecular Weight |
358.4g/mol |
IUPAC Name |
1-N,4-N-bis(4-fluorophenyl)cyclohexane-1,4-dicarboxamide |
InChI |
InChI=1S/C20H20F2N2O2/c21-15-5-9-17(10-6-15)23-19(25)13-1-2-14(4-3-13)20(26)24-18-11-7-16(22)8-12-18/h5-14H,1-4H2,(H,23,25)(H,24,26) |
InChI Key |
VNTKGZSNZZUDLJ-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F |
Canonical SMILES |
C1CC(CCC1C(=O)NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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